2-Bromo-5-(cyclopropylmethoxy)benzonitrile
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Overview
Description
2-Bromo-5-(cyclopropylmethoxy)benzonitrile is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(cyclopropylmethoxy)benzonitrile typically involves the bromination of 5-(cyclopropylmethoxy)benzonitrile. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(cyclopropylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻)
Reduction: Primary amine
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-Bromo-5-(cyclopropylmethoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-(cyclopropylmethoxy)benzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Bromo-5-methoxypyridine
5-Bromo-2-(cyclopropylmethoxy)pyridine
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Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-bromo-5-(cyclopropylmethoxy)benzonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-11-4-3-10(5-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 |
InChI Key |
LSHHFCBNCCKEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Br)C#N |
Origin of Product |
United States |
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